5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-9-12(7-16-21-9)13(20)15-6-10-8-19(18-17-10)11-2-4-14-5-3-11/h2-5,7-8H,6H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCVYRZDJCUDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide, identified by its CAS number 2034380-18-0, is a synthetic compound that combines isoxazole and triazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.27 g/mol. The structure features a pyridine ring and a triazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034380-18-0 |
| Molecular Formula | C13H12N6O2 |
| Molecular Weight | 284.27 g/mol |
The biological activity of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The triazole ring facilitates binding through hydrogen bonding and π–π interactions, enhancing the compound's affinity for enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives demonstrated activity against various bacterial strains and fungi. The presence of the isoxazole group may further enhance this antimicrobial efficacy by disrupting microbial cell wall synthesis or function.
Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. In vitro studies have reported that related compounds exhibit cytotoxic effects against several cancer cell lines, including breast (MCF7), lung (A549), and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assessment
In one study evaluating the cytotoxic effects of similar compounds:
- Cell Line: MCF7 (breast cancer)
- IC50 Value: 3.79 µM
This suggests that the compound's structural features contribute to its effectiveness in inhibiting cancer cell growth.
Anti-inflammatory Effects
Triazole-containing compounds have also been investigated for their anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Table 1: Summary of Biological Activities
Q & A
Q. What are the critical steps for synthesizing 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide with high purity?
Methodological Answer: The synthesis typically involves:
- Coupling Reactions : Use of KCO as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution between isoxazole and triazole intermediates .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, ensuring regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product. Monitor purity via TLC (R ~0.3–0.5) and confirm with H/C NMR .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (for proton environments of pyridine, triazole, and isoxazole rings) and C NMR (to confirm carbonyl and heterocyclic carbons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry; compare bond lengths/angles with similar triazole-isoxazole hybrids (e.g., 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) .
- HRMS : Validate molecular weight (expected [M+H] ~370–380 Da) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH cofactor systems .
Advanced Research Questions
Q. How can side reactions during triazole-isoxazole coupling be minimized?
Methodological Answer:
- Temperature Control : Maintain reactions at 0–25°C to prevent thermal decomposition of intermediates .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling, followed by acidic deprotection (TFA/CHCl) .
- Real-Time Monitoring : Employ in situ IR or LC-MS to detect undesired byproducts (e.g., dimerization) and adjust stoichiometry .
Q. How should researchers address contradictory biological activity data across studies?
Methodological Answer:
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
- Solubility Checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with activity .
Q. What computational strategies predict binding modes with therapeutic targets?
Methodological Answer:
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Validate with MD simulations (AMBER/NAMD) .
- QSAR Modeling : Correlate substituent effects (e.g., pyridine vs. pyrazine) with bioactivity using MOE or RDKit descriptors .
Q. How can stability under physiological conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours. Monitor degradation via HPLC-PDA .
- Plasma Stability : Incubate with human plasma (37°C, 1–24 hours), precipitate proteins with acetonitrile, and quantify remaining compound using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
